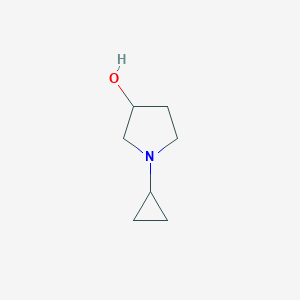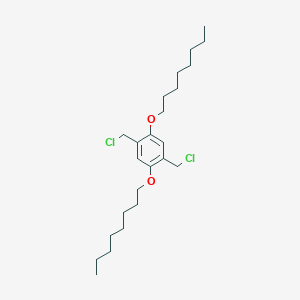
1-Cyclopropylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylpyrrolidin-3-ol (CPPO) is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPPO is a cyclic amino alcohol that is structurally similar to other amino alcohols such as proline and pipecolic acid. The unique structure of CPPO makes it an interesting target for drug development and research.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclopropylpyrrolidin-3-ol is not fully understood. However, it is believed to interact with the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety and mood. 1-Cyclopropylpyrrolidin-3-ol is thought to enhance the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-Cyclopropylpyrrolidin-3-ol has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Cyclopropylpyrrolidin-3-ol has been shown to increase GABA levels in the brain, leading to a reduction in anxiety and depression-like behaviors. 1-Cyclopropylpyrrolidin-3-ol has also been shown to reduce seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropylpyrrolidin-3-ol has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in high purity. 1-Cyclopropylpyrrolidin-3-ol is also soluble in a range of solvents, making it easy to administer in animal studies. However, 1-Cyclopropylpyrrolidin-3-ol has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropylpyrrolidin-3-ol. One area of interest is the development of 1-Cyclopropylpyrrolidin-3-ol-based drugs for the treatment of anxiety, depression, and epilepsy. Further studies are needed to fully understand the mechanism of action of 1-Cyclopropylpyrrolidin-3-ol and its potential therapeutic applications. Additionally, research is needed to explore the potential toxicity of 1-Cyclopropylpyrrolidin-3-ol and its effects on long-term health.
Métodos De Síntesis
1-Cyclopropylpyrrolidin-3-ol can be synthesized using various methods, including the reaction of cyclopropylamine with glyoxylic acid or the reaction of cyclopropylamine with pyrrolidin-3-one. The synthesis of 1-Cyclopropylpyrrolidin-3-ol is a complex process that requires careful optimization of reaction conditions to yield high purity and yield.
Aplicaciones Científicas De Investigación
1-Cyclopropylpyrrolidin-3-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 1-Cyclopropylpyrrolidin-3-ol has anxiolytic and antidepressant effects in animal models. 1-Cyclopropylpyrrolidin-3-ol has also been shown to have anticonvulsant properties and may have potential as a treatment for epilepsy.
Propiedades
Número CAS |
181960-06-5 |
|---|---|
Nombre del producto |
1-Cyclopropylpyrrolidin-3-ol |
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-cyclopropylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-4-8(5-7)6-1-2-6/h6-7,9H,1-5H2 |
Clave InChI |
DHYKCSGCXKYSJG-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCC(C2)O |
SMILES canónico |
C1CC1N2CCC(C2)O |
Sinónimos |
3-Pyrrolidinol,1-cyclopropyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)




![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)



![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)